H-tyr-betana

Description

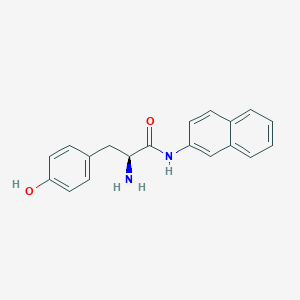

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-18(11-13-5-9-17(22)10-6-13)19(23)21-16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12,18,22H,11,20H2,(H,21,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBYYTSHGRKCJJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963049 | |

| Record name | 2-Amino-3-(4-hydroxyphenyl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4357-95-3 | |

| Record name | L-Tyrosine β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4357-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004357953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(4-hydroxyphenyl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Catalysis and Biochemical Interaction Mechanisms Involving H Tyr Betana

H-Tyr-betana as a Substrate for Aminopeptidases

This compound is widely utilized as a substrate for aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. ontosight.ai The hydrolysis of the amide bond in this compound by these enzymes releases beta-naphthylamine, a molecule that can be quantified to determine enzyme activity.

Elucidation of Enzyme-Substrate Recognition and Binding

The recognition and binding of this compound by aminopeptidases are governed by the specific structural features of the enzyme's active site. The tyrosine residue of the substrate is a primary determinant for binding, fitting into a specific pocket within the enzyme. The interaction is further stabilized by the beta-naphthyl group.

Detailed structural studies, such as X-ray crystallography of aminopeptidases in complex with substrate analogues, have provided insights into the binding mechanism. These studies reveal that the substrate is typically enclosed within an internal cavity of the enzyme, shielded from the external solvent. science.govscience.gov The substrate analogue extends from the catalytic center towards a distal end of this cavity, forming interactions with various shallow pockets along its path. science.gov This precise positioning ensures the proper orientation of the scissile peptide bond for catalysis. The specificity of different aminopeptidases for substrates like this compound is dictated by the unique amino acid residues lining these binding pockets.

Kinetic Characterization of Aminopeptidase (B13392206) Activity Using this compound

The use of this compound and similar chromogenic substrates has been instrumental in determining the kinetic parameters of various aminopeptidases. The Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) are key indicators of an enzyme's efficiency and affinity for a given substrate.

Studies have shown that the kinetic values for aminopeptidase activity can vary significantly depending on the specific enzyme and the substrate used. For instance, a novel neuron-specific aminopeptidase (NAP-2) demonstrated a preference for various aminoacyl-beta-naphthylamides, with the order of hydrolytic efficiency being Leucyl-βNA > Met-βNA = Arg-βNA = Lys-βNA > Ala-βNA > Tyr-βNA > Phe-βNA. researchgate.net This indicates that while this compound is a substrate, other amino acid derivatives may be hydrolyzed more efficiently by this particular enzyme. researchgate.net

The kinetic parameters for the hydrolysis of various substrates by different aminopeptidases are summarized in the table below.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

| Neuron-specific aminopeptidase (NAP-2) | Methionine-enkephalin | 95 | 7.8 | researchgate.net |

| Neuron-specific aminopeptidase (NAP-2) | Leucine-enkephalin | 82 | 1.08 | researchgate.net |

| Plasmodium falciparum M1 Aminopeptidase | Alanine-ACC | 240.6 | 1.054 | cymitquimica.com |

| Plasmodium falciparum M1 Aminopeptidase | Arginine-ACC | 214.3 | 0.876 | cymitquimica.com |

| Aminopeptidase M | LVV-H7 | - | 2.33 (min⁻¹) | nih.gov |

| Aminopeptidase M | VV-H7 | - | 1.02 (min⁻¹) | nih.gov |

| Aminopeptidase M | V-H7 | - | 1.03 (min⁻¹) | nih.gov |

ACC (7-amino-4-carbamoylmethylcoumarin) is a fluorogenic leaving group similar to beta-naphthylamine. k_cat for Aminopeptidase M was reported in min⁻¹.

Methodological Development for Aminopeptidase Assays

The development of assays utilizing substrates like this compound has been crucial for the high-throughput screening of enzyme activity and inhibitors. These assays are typically designed to be simple "mix-incubate-measure" procedures. bioassaysys.com The hydrolysis of this compound releases beta-naphthylamine, which can be detected colorimetrically after a coupling reaction, often with a diazonium salt, to produce a stable azo dye.

Alternatively, fluorogenic substrates, such as those with a 7-amino-4-carbamoylmethylcoumarin (ACC) leaving group, are increasingly used due to their higher sensitivity. griffith.edu.au These assays allow for the continuous monitoring of enzyme kinetics in real-time using a fluorescence plate reader. griffith.edu.austanford.edu The development of such sensitive and automatable assays has facilitated the discovery and characterization of novel aminopeptidases and their inhibitors from various biological sources. bioassaysys.comgriffith.edu.au

Investigation of this compound in Peptide Metabolism and Degradation Studies

For example, understanding the degradation of bioactive peptides is crucial for elucidating their physiological roles. A study on the human hemorphin LVV-H7, a peptide with opioid receptor binding activity, utilized kinetic analysis to investigate its truncation by aminopeptidase M. nih.gov This research demonstrated that the sequential removal of N-terminal amino acids by the enzyme significantly alters the peptide's biological activity. nih.gov While this study used the natural peptide as a substrate, the principles are directly applicable to the use of synthetic substrates like this compound to probe the enzymatic activities responsible for such metabolic conversions. By monitoring the cleavage of this compound, researchers can gain insights into the potential for similar enzymatic processing of endogenous peptides within a given biological system.

Interaction with and Modulation of Other Enzyme Systems

The tyrosine moiety of this compound makes it a relevant compound for studying enzymes involved in tyrosine metabolism, even if it is not a direct substrate for them.

Tyrosine Decarboxylase and Hydroxylase Studies

Tyrosine Decarboxylase (TDC) is an enzyme that catalyzes the decarboxylation of tyrosine to produce tyramine (B21549). nih.govpjoes.com This is a key step in the biosynthesis of various secondary metabolites in plants and microorganisms. mdpi.com Studies on TDC often involve monitoring the conversion of tyrosine to tyramine. While this compound itself is not a substrate for TDC, its tyrosine component is the primary substrate for this enzyme. Therefore, understanding the factors that regulate TDC activity is relevant to the metabolic pathways that this compound can be used to probe. For instance, research has shown that the expression and activity of TDC can be induced by various stimuli, including herbivore feeding. pjoes.com

Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine. nih.govuib.no It hydroxylates tyrosine to form L-DOPA. nih.gov The regulation of TH is complex, involving phosphorylation and feedback inhibition by its products. nih.govuib.no While this compound is not a substrate for TH, structurally related compounds are used to study its activity. For example, 3-iodo-L-tyrosine (H-Tyr(3-I)-OH) is a potent inhibitor of tyrosine hydroxylase. medchemexpress.com The study of such inhibitors provides valuable information about the active site and regulatory mechanisms of TH, which is indirectly relevant to the broader context of tyrosine metabolism that this compound is a part of.

Protein Tyrosine Kinase and Phosphatase Regulatory Mechanisms

The phosphorylation and dephosphorylation of tyrosine residues are critical control mechanisms in cellular signaling, governed by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). While extensive research exists on the regulation of these enzymes, the specific role of this compound (L-Tyrosine β-naphthylamide) in these pathways is primarily understood through its interaction as a substrate analog.

This compound is recognized as a substrate for protein tyrosine phosphatases. Its chemical structure, featuring a tyrosine residue, allows it to be recognized by the active site of PTPs. These enzymes catalyze the hydrolysis of phosphate (B84403) groups from tyrosine residues, and synthetic analogs like this compound can be used in assays to measure this activity. The interaction, however, is primarily as a substrate for characterization rather than a known in-vivo regulator. The large β-naphthyl group modifies its properties compared to natural phosphotyrosine, making it a useful tool for in-vitro studies. There is limited information available from the provided search results detailing specific regulatory mechanisms exerted by this compound on PTPs or its interaction with protein tyrosine kinases.

Latent Enzymatic Activities Towards Tyrosine Analogs

Enzymes can sometimes exhibit "latent" or unexpected activities towards non-natural substrates or analogs of their native substrates. The study of these interactions can reveal novel functionalities or provide insights into the promiscuity and evolutionary potential of enzyme active sites. This compound serves as a noteworthy example in this context.

Originally designed as a synthetic substrate for measuring the activity of tyrosine aminopeptidases, this compound was discovered to be a potent inhibitor of a different class of enzyme entirely: hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT). nih.gov This enzyme is involved in the biosynthesis of hydroxycinnamic acid amides in plants, a defense response against pathogens. nih.govtandfonline.com The THT enzyme naturally uses tyramine as a substrate, but it binds this compound with high affinity, which acts as a competitive inhibitor at the tyramine binding site. nih.gov

This discovery highlights a latent inhibitory property of this compound and a latent binding capability of the THT enzyme. The enzyme's active site, while evolved to bind tyramine, shows a surprising affinity for the tyrosine analog, this compound. This unforeseen interaction demonstrates how synthetic analogs can be used to uncover latent characteristics of enzymes that are not apparent from their known physiological roles. nih.gov The hydrolysis of this compound by aminopeptidases in crude cellular extracts, however, can limit its effectiveness as an inhibitor in in-vivo settings. nih.gov

This compound as a Biochemical Tool for Enzyme and Inhibitor Characterization

The unique properties of this compound make it a valuable biochemical tool for the characterization of various enzymes and their inhibitors. ontosight.ai Its utility stems from its dual capacity to act as both a substrate for one class of enzymes and a potent inhibitor for another.

As a substrate, this compound is widely used in assays to determine and characterize aminopeptidase activity. ontosight.ai Aminopeptidases cleave the N-terminal amino acid from peptides and proteins. ontosight.ai When this compound is used as a substrate, the enzymatic cleavage of the amide bond releases β-naphthylamine, a chromogenic or fluorogenic compound. The rate of its release can be measured spectrophotometrically or fluorometrically to quantify the enzyme's kinetic parameters. This makes this compound an effective and common reference compound for characterizing new aminopeptidases. ontosight.ai

Conversely, this compound serves as a well-characterized inhibitor for other enzymes, such as tyramine N-(hydroxycinnamoyl)transferase (THT). Research has established that it acts as a potent competitive inhibitor of THT purified from both tobacco and potato. nih.gov The precise inhibitory constants (Ki) have been determined, providing a benchmark for studying this enzyme. This allows researchers to use this compound as a tool to probe the active site of THT and to screen for or characterize other potential inhibitors. nih.gov

Table 1: Inhibitory Activity of this compound on Tyramine N-(hydroxycinnamoyl)transferase (THT)

Structural and Conformational Analysis of H Tyr Betana and Its Peptide Congeners

Computational Approaches to Conformational Landscape Exploration

Computational methods are powerful tools for investigating the potential conformations of peptides. These approaches can model the peptide's energy landscape, revealing the most stable structures and the dynamics of their interconversion.

Molecular mechanics (MM) is a computational method that uses classical physics to model the interactions between atoms in a molecule. researchgate.net A key component of MM is the force field, which is a set of parameters that define the potential energy of a molecule as a function of its atomic coordinates. researchgate.nettypeset.io For tyrosine-containing peptides, force fields like AMBER and CHARMM are commonly used. researchgate.netnih.govfrontiersin.org These force fields have been specifically parameterized to accurately represent the properties of amino acids, including the aromatic side chain of tyrosine. typeset.iofrontiersin.org

The development of accurate force fields is an ongoing area of research. For instance, new parameters for phenylalanine and tyrosine derivatives have been developed to be compatible with the Amber ff14SB force field, improving the accuracy of simulations involving these modified amino acids. frontiersin.org These parameters are derived from high-level quantum mechanical (QM) calculations to ensure they accurately reflect the underlying physics. typeset.iofrontiersin.org Machine-learned force fields are also emerging as a powerful tool for generating accurate and extensible parameters for a wide range of molecules, including peptides. rsc.org

Molecular dynamics (MD) simulations use the principles of molecular mechanics to simulate the movement of atoms in a molecule over time. acs.org This allows researchers to explore the conformational flexibility of peptides and identify the different shapes they can adopt in solution. acs.orgnih.gov MD simulations have been used to study a wide range of tyrosine-containing peptides, from small dipeptides to large protein domains. nih.gov

For example, MD simulations have been used to study the conformational behavior of a flexible sulfated peptide, revealing how the addition of a sulfate (B86663) group to tyrosine can restrict the peptide's flexibility. nih.gov In another study, MD simulations were used to investigate the flexibility-activity relationships in tyrosine kinases, a family of enzymes that play a crucial role in cell signaling. acs.org These simulations showed that the inactive forms of these enzymes are often more flexible than the active forms. acs.org The conformational flexibility of the kinase domain is a key factor in its regulation, and MD simulations can provide valuable insights into this process. acs.org

The peptide bond, which links amino acids together, can exist in two main conformations: trans and cis. The trans conformation is generally more stable, but the cis conformation can also occur, particularly in peptide bonds preceding a proline residue. acs.orgresearchgate.net However, cis conformations can also be found in peptide bonds involving other amino acids, including tyrosine. acs.orgresearchgate.net

The presence of cis isomers can have a significant impact on the structure and function of a peptide. researchgate.netnsf.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying cis-trans isomerism in peptides. acs.orgresearchgate.net Studies on oligopeptides containing tyrosine have shown that the population of the cis isomer can range from 0.1% to 1%, depending on the length of the peptide chain and its ionization state. acs.orgresearchgate.netresearchgate.net The rate of interconversion between the trans and cis isomers can also be measured, providing further insights into the dynamics of the peptide backbone. acs.orgresearchgate.net

Molecular Dynamics Simulations and Conformational Flexibility

Spectroscopic Investigations of H-Tyr-betana Structure in Solution

Spectroscopic techniques are essential for experimentally probing the structure of peptides in solution. These methods provide information about the local environment of different parts of the molecule, which can be used to build a detailed picture of its three-dimensional structure.

For tyrosine-containing peptides like this compound, several spectroscopic techniques are particularly useful:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. optica.orgripublication.comuzh.ch By measuring the interactions between atomic nuclei, it is possible to determine the distances between atoms and the angles between chemical bonds. uzh.ch For tyrosine-containing peptides, 1H NMR can be used to study the conformation of the peptide backbone and the side chains, including the aromatic ring of tyrosine. optica.orgripublication.com For instance, the chemical shifts of the amide protons can provide information about hydrogen bonding and solvent exposure. ripublication.com NMR has been used to study a variety of tyrosine-containing peptides, including kinase substrates and phosphorylated peptides. nih.govnih.gov 2D NMR techniques, such as ROESY, can provide detailed information about the spatial proximity of different protons in the molecule, which is crucial for structure determination. acs.org

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is particularly sensitive to the secondary structure of peptides, such as α-helices and β-sheets. nih.gov CD can be used to monitor changes in peptide conformation as a function of temperature, pH, or the addition of other molecules. nih.gov

Raman and Infrared (IR) Spectroscopy : Raman and IR spectroscopy provide information about the vibrational modes of a molecule. acs.orgrsc.org These techniques can be used to study the conformation of the peptide backbone and the side chains. For example, the amide I band in the IR spectrum is sensitive to the secondary structure of the peptide. rsc.org Polarized Raman spectroscopy can be used to determine the orientation of the tyrosine side chain in peptide fibrils. rsc.org Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive technique that can be used to detect peptides at very low concentrations and to monitor chemical reactions, such as the nitration of tyrosine. researchgate.net

Fluorescence Spectroscopy : The tyrosine residue is naturally fluorescent, and its fluorescence properties are sensitive to its local environment. acs.org This makes fluorescence spectroscopy a useful tool for studying the conformation of tyrosine-containing peptides and their interactions with other molecules. acs.org

The table below summarizes the key spectroscopic techniques used for studying tyrosine-containing peptides and the type of information they provide.

| Spectroscopic Technique | Information Provided |

| NMR Spectroscopy | 3D structure, conformational dynamics, cis-trans isomerism, hydrogen bonding |

| Circular Dichroism (CD) | Secondary structure (α-helix, β-sheet) |

| Raman and IR Spectroscopy | Vibrational modes, secondary structure, side-chain orientation |

| Fluorescence Spectroscopy | Local environment of the tyrosine residue, binding interactions |

High-Resolution Structural Elucidation Methods for Related Tyrosine-Containing Peptides

While spectroscopic methods provide valuable information about the structure of peptides in solution, high-resolution structural methods like X-ray crystallography can provide a more detailed, atomic-level picture of the peptide's three-dimensional structure.

X-ray Crystallography : This technique involves crystallizing the peptide and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to determine the precise arrangement of atoms in the molecule. X-ray crystallography has been used to determine the structures of numerous tyrosine-containing peptides and protein domains that recognize them. researchgate.netnih.govontosight.ai For example, the crystal structure of the SH2 domain of the v-src oncogene product complexed with a phosphotyrosine peptide revealed the specific interactions that mediate the recognition of the phosphorylated tyrosine residue. nih.gov Similarly, crystallographic studies of tripeptides with terminal tyrosine residues have provided insights into how these peptides self-assemble into nanotubular structures. reading.ac.uk

The combination of high-resolution structural data from X-ray crystallography with data from spectroscopic and computational methods provides a comprehensive understanding of the structure and dynamics of tyrosine-containing peptides.

Structure-Activity Relationship (SAR) Studies in Related Tyrosine-Containing Peptides

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.govacs.org For peptides, this involves systematically modifying the amino acid sequence and observing the effect on activity. acs.org This information is crucial for the design of new peptides with improved properties, such as increased potency or selectivity. nih.govmdpi.com

For tyrosine-containing peptides, SAR studies often focus on the role of the tyrosine residue itself. For example, the hydroxyl group of tyrosine is often critical for receptor activation. nih.gov SAR studies can also involve modifying other parts of the peptide to improve its properties. For instance, in the development of peptide-based drugs, SAR studies are used to optimize the peptide's affinity for its target and to improve its stability and pharmacokinetic properties. acs.orgdovepress.comresearchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to guide SAR studies. mdpi.comdovepress.com These methods can help to predict how changes in the peptide's structure will affect its activity, allowing for a more rational approach to peptide design. mdpi.comrsc.org

Advanced Analytical Methodologies for Characterizing H Tyr Betana and Its Biotransformation Products

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating H-Tyr-betana from complex biological matrices. High-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC) are two powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acid derivatives like this compound. shimadzu.com It offers high resolution and sensitivity, making it suitable for analyzing complex biological samples. nih.gov HPLC systems consist of a pump to deliver the mobile phase, an injector, a column where separation occurs, and a detector. shimadzu.com

The choice of column and mobile phase is critical for achieving optimal separation. For compounds like this compound, reversed-phase columns, such as C18 monolithic columns, are often employed. rsc.org Gradient elution, where the mobile phase composition is changed over time, can enhance the separation of multiple components in a sample. rsc.org

Detection in HPLC can be achieved through various methods, including UV-Vis detectors and photodiode array (PDA) detectors. rsc.orginfitek.com For enhanced sensitivity and specificity, particularly for amino acid analysis, fluorescence detection following derivatization is a common strategy. mdpi.com For instance, a method using 2,3-naphthalenedicarboxaldehyde (NDA) as a derivatizing agent has been developed for the analysis of urinary amino acids, demonstrating good linearity and low limits of quantification. mdpi.com

Table 1: HPLC Parameters for Amino Acid Analysis

| Parameter | Specification |

|---|---|

| System | Isocratic or Binary High-Pressure Gradient |

| Pump Flow Rate | 0.001-10.000 mL/min |

| Detector | UV/VIS (190-700 nm) or Fluorescence |

| Column Oven Temp. | Room Temperature +5 ℃~99 ℃ |

This table presents typical parameters for an HPLC system used in the analysis of amino acids and their derivatives. infitek.com

Capillary Electrochromatography (CEC) for this compound Analysis

Capillary electrochromatography (CEC) is a hybrid technique that combines the principles of HPLC and capillary electrophoresis (CE). wikipedia.orgresearchgate.netglobalresearchonline.net In CEC, the mobile phase is driven by electroosmotic flow (EOF) rather than pressure, which results in a flatter flow profile and higher separation efficiency. wikipedia.org This technique is particularly advantageous for separating charged molecules like this compound. nih.gov

The separation in CEC is based on both the electrophoretic migration of the analytes and their partitioning between the stationary and mobile phases. wikipedia.orgresearchgate.net This dual separation mechanism provides unique selectivity. Various stationary phases can be used in CEC, including packed columns with n-alkyl silica (B1680970) materials and monolithic columns. nih.govnih.gov Monolithic columns are often preferred due to their ease of preparation and elimination of frits. nih.gov

The composition of the mobile phase, including the type of organic modifier (e.g., acetonitrile) and the pH of the buffer, significantly influences the separation. globalresearchonline.netnih.gov By modulating these parameters, the retention and resolution of peptides and other charged analytes can be finely tuned. nih.gov

Mass Spectrometry-Based Characterization of this compound and its Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its derivatives. fu-berlin.de When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex mixtures. researchgate.netukm.my

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like betaines. nih.gov ESI-tandem mass spectrometry (MS/MS) allows for the detailed structural characterization of these compounds by analyzing their fragmentation patterns. nih.gov The decomposition pathways of protonated, sodiated, and potassiated ions of betaines are distinctive and can be used for their unambiguous identification, even among isomers. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments. thermofisher.com This is particularly useful in distinguishing between compounds with very similar masses. For instance, in the study of steroid derivatives, HRMS has been crucial in reconsidering proposed fragmentation pathways. fu-berlin.de Hydrogen-deuterium exchange (HDX) mass spectrometry is another advanced technique that can provide insights into the structure and conformation of molecules by measuring the rate of deuterium (B1214612) incorporation. thermofisher.com

Spectrophotometric and Fluorometric Assay Development for this compound Detection

Spectrophotometric and fluorometric assays offer sensitive and cost-effective methods for the detection and quantification of this compound and related tyrosine metabolites. nih.govnumberanalytics.com

Spectrophotometric assays are often based on enzymatic reactions that produce a colored product. nih.gov For example, the activity of tyrosinase, an enzyme involved in tyrosine metabolism, can be monitored by the formation of dopachrome, which absorbs light at a specific wavelength. nih.gov While simple and widely used, these assays can sometimes lack the sensitivity required for high-throughput screening. nih.gov The development of second-derivative UV spectra analysis can enhance the identification of proteins and peptides based on their aromatic amino acid content. pan.olsztyn.pl

Fluorometric assays are generally more sensitive than spectrophotometric methods and are well-suited for high-throughput applications. nih.govcreative-enzymes.com These assays involve the use of substrates that become fluorescent upon enzymatic conversion. creative-enzymes.com For instance, a fluorometric assay for tyrosine hydroxylase has been developed, offering high sensitivity. nih.gov Another example is a tryptophan assay kit that uses a coupled enzymatic reaction to produce a fluorescent signal, allowing for the direct determination of tryptophan in biological samples. assaygenie.com These methods are advantageous due to their high sensitivity, though they can be susceptible to interference from other fluorescent compounds in the sample. numberanalytics.comcreative-enzymes.com

Table 2: Comparison of Spectrophotometric and Fluorometric Assays

| Feature | Spectrophotometric Assays | Fluorometric Assays |

|---|---|---|

| Principle | Measures change in absorbance | Measures change in fluorescence |

| Sensitivity | Generally lower | Generally higher creative-enzymes.com |

| Advantages | Low cost, simple instrumentation nih.gov | High sensitivity, suitable for HTS nih.gov |

| Limitations | Lower sensitivity, potential for interference | Susceptible to light instability and impurities creative-enzymes.com |

This table provides a comparative overview of spectrophotometric and fluorometric assay techniques.

Strategies for Minimizing False Positives in this compound Analytical Studies

A significant challenge in analytical studies is the occurrence of false positives, where an effect is detected when none exists. numberanalytics.com Several strategies can be employed to minimize this risk in the analysis of this compound.

A well-designed study with clear hypotheses and objectives is fundamental. numberanalytics.com In analytical chemistry, this translates to developing and validating methods that are specific for the analyte of interest. acdlabs.com This includes optimizing sample preparation to remove interfering compounds and improving the chromatographic method to ensure adequate separation from closely related molecules. acdlabs.com

In quantitative studies, statistical approaches are crucial. When multiple tests are performed, the probability of obtaining a false positive increases. numberanalytics.com To counteract this, multiple testing corrections, such as the Bonferroni correction, can be applied. numberanalytics.comnih.gov This involves adjusting the significance level (alpha) to a more stringent value. nih.gov

Furthermore, employing a secondary, orthogonal analytical method can help confirm initial findings. acdlabs.com For example, a result obtained by HPLC-UV could be confirmed using LC-MS, which provides additional structural information. The use of high-resolution mass spectrometry can also significantly reduce the risk of false positives by providing highly accurate mass data. resolian.com

Application of Novel Sensor Technologies for Tyrosine Metabolites

The development of novel sensor technologies offers promising avenues for the rapid and sensitive detection of tyrosine and its metabolites, including this compound. researchgate.net Electrochemical biosensors, in particular, have garnered significant attention. researchgate.netconicet.gov.ar

These biosensors often utilize a modified electrode surface to enhance selectivity and sensitivity. researchgate.net For example, a glassy carbon electrode modified with poly(3,4-ethylenedioxythiophene) (PEDOT) and gold nanoparticles has been developed for the electrochemical detection of tyrosine. researchgate.net Another approach involves immobilizing an enzyme, such as tyrosine hydroxylase, onto the electrode surface. researchgate.netconicet.gov.ar This enzymatic biosensor selectively catalyzes the conversion of tyrosine to a more easily oxidizable compound, allowing for highly sensitive detection with a low limit of detection. researchgate.netconicet.gov.ar

Other sensor platforms include those based on graphene-modified electrodes, which have shown excellent electro-catalytic activity towards the oxidation of tyrosine. nih.gov Laccase-modified polypyrrole thin films on screen-printed carbon electrodes have also been used to develop sensitive biosensors for tyrosine quantification in pharmaceutical products. mdpi.com These sensor technologies offer advantages such as rapid response, high sensitivity, and the potential for miniaturization and real-time monitoring. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Acetonitrile (B52724) | |

| Dopachrome | |

| 2,3-naphthalenedicarboxaldehyde | NDA |

| Poly(3,4-ethylenedioxythiophene) | PEDOT |

| Tryptophan |

Theoretical and Computational Chemical Investigations of H Tyr Betana Reactivity and Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Currently, there are no specific studies applying quantum chemical calculations like Density Functional Theory (DFT) to elucidate the electronic structure of H-Tyr-betana. Such calculations are fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties. A DFT analysis would typically involve calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity and the sites of electron transfer. The resulting electron density distribution and electrostatic potential maps would reveal the electrophilic and nucleophilic regions of the molecule, offering insights into its interaction with other chemical species.

Molecular Docking and Ligand-Protein Interaction Modeling (within a research context)

Although this compound is known to be a substrate for enzymes such as aminopeptidases, specific molecular docking studies modeling its interaction with protein binding sites are not documented in available research. ontosight.ai Molecular docking simulations would be instrumental in visualizing the binding pose of this compound within an enzyme's active site. This computational technique could predict the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such research would be invaluable for understanding the mechanism of enzyme inhibition or substrate recognition.

Predictive Modeling of this compound Behavior in Complex Biochemical Systems

Predictive modeling that details the behavior of this compound in complex biochemical systems has not been a subject of published research. This area of computational chemistry would involve creating models to simulate how this compound behaves in a cellular environment, considering factors like pH, temperature, and the presence of other biomolecules. These models could forecast the metabolic fate of the compound and its potential interactions with various cellular components, providing a broader understanding of its biochemical role.

Development of Computational Models for Enzyme Kinetics and Substrate Specificity

While this compound is used as a substrate to measure the activity of certain enzymes, the development of specific computational models for its enzyme kinetics and substrate specificity is not reported. ontosight.ai Such models would go beyond experimental measurement, employing computational methods to simulate the enzymatic reaction. This could involve quantum mechanics/molecular mechanics (QM/MM) approaches to model the reaction mechanism at an atomic level, providing detailed insights into the transition states and energy barriers of the enzymatic cleavage of this compound. These models would be crucial for understanding the factors that determine the rate of reaction and the specificity of the enzyme towards this particular substrate.

Compound Information

Future Directions and Emerging Research Avenues for H Tyr Betana in Chemical Biology

H-Tyr-betana as a Scaffold for Rational Drug Design Research

Rational drug design is an inventive process of finding new medications based on the knowledge of a biological target. slideshare.netresearchgate.net This process often begins with a "scaffold," a core chemical structure that can be systematically modified to create a library of new compounds with optimized properties. chemrxiv.orgfrontiersin.org The tyrosine-derived naphthylamide structure of this compound presents it as a promising scaffold for developing new therapeutic agents, particularly enzyme inhibitors. atomfair.com

The future of this compound in drug design lies in its potential for scaffold-based modification. Researchers can use the this compound structure as a starting point for creating new molecules. By altering the tyrosine portion, the naphthylamide group, or the linking amide bond, new derivatives can be synthesized and tested for their ability to bind to and inhibit specific enzymes, such as aminopeptidases, which are implicated in conditions like cancer. ontosight.aipatsnap.com This approach, sometimes called scaffold repurposing, leverages the known biological activity of a core structure to accelerate the discovery of novel drug leads. nih.gov High-throughput and virtual screening methods can be employed to test libraries of this compound derivatives against various protein targets, identifying promising candidates for further development. slideshare.net

| Drug Design Approach | Application to this compound | Potential Outcome |

| Scaffold-Based Design | Utilize the tyrosine-naphthylamide core to synthesize new derivatives. | Development of novel and specific enzyme inhibitors (e.g., for aminopeptidases). |

| Fragment-Based Modification | Systematically alter the tyrosine or naphthylamide fragments. | Enhanced binding affinity and selectivity for the target protein. |

| Peptidomimetics | Use the structure to mimic natural peptides that bind to biological targets. atomfair.com | Creation of stable, drug-like molecules that can modulate protein-protein interactions. |

Exploration of this compound in Mechanistic Enzymology of Aminopeptidases

Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. wikipedia.org They are crucial in numerous biological processes, including protein degradation, peptide metabolism, and hormone regulation. ontosight.aiwikipedia.org Understanding the mechanism of these enzymes is fundamental to biology and medicine.

This compound serves as a key tool in the field of mechanistic enzymology. It is widely used as a chromogenic or fluorogenic substrate to measure the activity of various aminopeptidases. ontosight.aiatomfair.com When an aminopeptidase (B13392206) cleaves the amide bond in this compound, it releases the beta-naphthylamine group, which can be detected and quantified, providing a direct measure of the enzyme's catalytic rate. ontosight.ai

This allows researchers to:

Determine Kinetic Parameters: By measuring the rate of this compound hydrolysis at different concentrations, scientists can calculate key kinetic constants like Kₘ (substrate affinity) and k꜀ₐₜ (turnover rate). These values are essential for characterizing an enzyme's efficiency and substrate specificity. researchgate.net

Investigate Substrate Specificity: Comparing the hydrolysis rates of this compound with other amino acid-naphthylamide derivatives (e.g., Leu-βNA, Ala-βNA) helps to elucidate the substrate preferences of a particular aminopeptidase. researchgate.net

Study Inhibition Mechanisms: this compound is used in assays to screen for and characterize enzyme inhibitors. science.gov By observing how a potential inhibitor affects the rate of this compound cleavage, researchers can determine the inhibitor's potency (e.g., IC₅₀ or Kᵢ values) and its mode of action (e.g., competitive, noncompetitive). nih.gov For example, the inhibitor bestatin (B1682670) has been shown to reduce the cleavage of peptide bonds, a process that can be monitored using substrates like this compound. frontiersin.org

| Substrate | Enzyme Studied | Kinetic Parameter (Kₘ) | Significance |

| Tyr-βNA (this compound) | Various Aminopeptidases | Enzyme-dependent | Measures enzyme preference for aromatic amino acids. researchgate.net |

| Leu-βNA | Various Aminopeptidases | Often shows high affinity | Acts as a benchmark for comparing substrate preference. researchgate.net |

| Lys-βNA | Lysine Aminopeptidase (KAP) | 333 µM | Used to characterize enzymes specific for basic amino acids. researchgate.net |

| Ala-βNA | Alanine Aminopeptidase | Enzyme-dependent | Investigates specificity for small, neutral amino acids. nih.gov |

Development of Novel Biosensors Utilizing this compound as a Recognition Element

A biosensor is an analytical device that combines a biological component (a biorecognition element) with a physicochemical detector (a transducer) to detect a specific substance. nih.govasianjpr.com The biorecognition element provides specificity by binding only to the target analyte. dtic.mil

While enzymes and antibodies are common recognition elements, smaller molecules can also be used. nih.gov In the context of this compound, it can be utilized as a recognition element in novel biosensors designed to detect aminopeptidase activity. In such a device, this compound would be immobilized on the surface of a transducer. dtic.mil When a sample containing an active aminopeptidase is introduced, the enzyme binds to and cleaves the immobilized this compound. This event can be converted into a measurable signal by the transducer in several ways:

Optical Biosensors: The cleavage of this compound releases beta-naphthylamine, a fluorescent molecule. An optical sensor can detect the resulting change in fluorescence or absorbance, with the signal intensity being proportional to the enzyme's activity. atomfair.comacs.org

Electrochemical Biosensors: The binding or cleavage event at the sensor surface can alter the local electrochemical environment. This change can be detected as a shift in current, voltage, or impedance. asianjpr.com

Mass-Based Biosensors: A technology like a quartz crystal microbalance (QCM) can detect the binding of an aminopeptidase to the this compound-coated surface as a change in mass, providing a label-free detection method. nih.gov

The development of such biosensors could lead to rapid, sensitive, and specific tools for diagnosing diseases associated with abnormal aminopeptidase activity or for screening potential drug candidates in high-throughput formats.

Role of Tyrosine Derivatives in Understanding Complex Biochemical Pathways

This compound is part of a larger family of tyrosine derivatives, each of which plays a significant role in biology. Tyrosine itself is a fundamental building block that serves as the precursor to a wide array of biologically active molecules. nih.gov Studying these derivatives is crucial for understanding many essential biochemical pathways. ontosight.ai

Key pathways involving tyrosine derivatives include:

Neurotransmitter Synthesis: Tyrosine is the starting material for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine. pressbooks.pubwikipedia.org These molecules are vital for regulating mood, cognition, and the body's stress response.

Hormone Production: The thyroid gland uses iodinated tyrosine residues to produce thyroid hormones (T3 and T4), which are master regulators of metabolism. pressbooks.pubwikipedia.org

Pigmentation: The enzyme tyrosinase converts tyrosine into melanin, the pigment responsible for the color of skin, hair, and eyes. wikipedia.orgfrontiersin.org

Signal Transduction: Within proteins, tyrosine residues can be chemically modified, most notably through phosphorylation. Tyrosine phosphorylation is a key mechanism in signal transduction cascades that control cell growth, differentiation, and metabolism. wikipedia.org

By studying synthetic derivatives like this compound to probe enzyme function, or by tracing the paths of natural derivatives like L-DOPA, scientists gain deeper insights into the complex and interconnected network of biochemical reactions that sustain life. ontosight.aifrontiersin.org Understanding these pathways is fundamental to unraveling the molecular basis of numerous diseases, from Parkinson's disease (related to dopamine deficiency) to cancer (often involving dysregulated tyrosine kinase signaling).

| Tyrosine Derivative | Class | Biochemical Role/Pathway |

| Dopamine | Neurotransmitter | Precursor to norepinephrine and epinephrine; crucial for motor control and reward pathways. pressbooks.pub |

| Norepinephrine | Neurotransmitter/Hormone | Involved in the "fight or flight" response, alertness, and blood pressure regulation. ontosight.ai |

| Thyroxine (T4) | Hormone | A primary hormone produced by the thyroid gland to regulate metabolism. wikipedia.org |

| Melanin | Pigment | Provides pigmentation and protects against UV radiation. pressbooks.pubfrontiersin.org |

| Phosphotyrosine | Modified Amino Acid | A key component in cellular signaling pathways, regulating enzyme activity. wikipedia.org |

| L-DOPA | Metabolic Intermediate | A precursor to dopamine, used in the treatment of Parkinson's disease. frontiersin.org |

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and network pharmacology platforms (e.g., STRING) to identify cross-talk between signaling pathways .

Cross-Disciplinary and Ethical Considerations

Q. What interdisciplinary methods enhance the study of this compound’s ecological impact?

Q. How can researchers ensure compliance with FAIR principles when publishing this compound datasets?

- Methodological Answer : Deposit raw data in repositories like Zenodo or ChEMBL with unique digital object identifiers (DOIs). Annotate metadata using standardized ontologies (e.g., CHEBI for chemical entities) and provide open-access protocols on platforms like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.